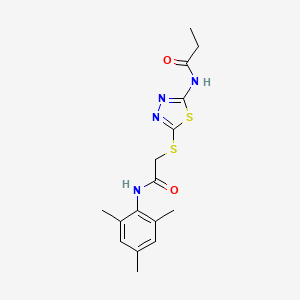![molecular formula C12H19N5O2 B11388131 3-[2-(diethylamino)ethyl]-1-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11388131.png)
3-[2-(diethylamino)ethyl]-1-methyl-3,7-dihydro-1H-purine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2-(DIETHYLAMINO)ETHYL]-1-METHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE is a complex organic compound that belongs to the class of purine derivatives. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine. Its unique structure, which includes a purine ring system substituted with a diethylaminoethyl group, makes it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(DIETHYLAMINO)ETHYL]-1-METHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of a purine derivative with a diethylaminoethyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as chromatography, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-[2-(DIETHYLAMINO)ETHYL]-1-METHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the diethylaminoethyl group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
3-[2-(DIETHYLAMINO)ETHYL]-1-METHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and as a probe for biochemical pathways.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of advanced materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 3-[2-(DIETHYLAMINO)ETHYL]-1-METHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE involves its interaction with specific molecular targets, such as enzymes and receptors. The diethylaminoethyl group enhances its ability to cross cell membranes, allowing it to reach intracellular targets. Once inside the cell, it can modulate various signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Tris(2-dimethylaminoethyl)amine: Another compound with a similar diethylaminoethyl group.
Poly(2-(dimethylamino)ethyl methacrylate): A polymer with similar functional groups used in gene delivery and drug delivery systems.
Uniqueness
What sets 3-[2-(DIETHYLAMINO)ETHYL]-1-METHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE apart is its unique purine ring system, which provides distinct chemical and biological properties
Properties
Molecular Formula |
C12H19N5O2 |
|---|---|
Molecular Weight |
265.31 g/mol |
IUPAC Name |
3-[2-(diethylamino)ethyl]-1-methyl-7H-purine-2,6-dione |
InChI |
InChI=1S/C12H19N5O2/c1-4-16(5-2)6-7-17-10-9(13-8-14-10)11(18)15(3)12(17)19/h8H,4-7H2,1-3H3,(H,13,14) |
InChI Key |
GNAKURVGRYCMKS-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCN1C2=C(C(=O)N(C1=O)C)NC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Amino-4-(1H-1,3-benzodiazol-2-YL)-1-{4-[(4-chlorophenyl)methoxy]phenyl}-2,3-dihydro-1H-pyrrol-3-one](/img/structure/B11388051.png)
![N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B11388052.png)
![5-({[4-(3,4-dimethylphenyl)-5-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-3-(2-ethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B11388055.png)

![2-(4-bromophenoxy)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide](/img/structure/B11388059.png)
![N-ethyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-methylbenzenesulfonamide](/img/structure/B11388060.png)
![N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-2-methoxybenzamide](/img/structure/B11388066.png)
![2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-N-phenyl-N-(propan-2-yl)acetamide](/img/structure/B11388087.png)
![butyl 4-{[(6-methyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}benzoate](/img/structure/B11388096.png)
![Methyl 2-[({5-chloro-2-[(4-fluorobenzyl)thio]pyrimidin-4-yl}carbonyl)amino]benzoate](/img/structure/B11388099.png)
![1-{2-[1-(2-Chlorobenzoyl)piperidin-2-yl]ethyl}azepane](/img/structure/B11388102.png)
![9-ethyl-2-(4-fluorophenyl)-9H-imidazo[1,2-a]benzimidazole](/img/structure/B11388104.png)

![5-(2-hydroxyethyl)-3-(2-hydroxy-5-methylphenyl)-4-(3,4,5-trimethoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11388113.png)
